molecular formula C7H11NO3 B13419305 6-Methyl-2-oxopiperidine-3-carboxylicacid

6-Methyl-2-oxopiperidine-3-carboxylicacid

Cat. No.: B13419305
M. Wt: 157.17 g/mol
InChI Key: NJLJEJJWWGMNFM-UHFFFAOYSA-N
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Description

6-Methyl-2-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at position 2, a carboxylic acid group at position 3, and a methyl substituent at position 5. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol, and it is registered under CAS number 854850-63-8 .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

6-methyl-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

NJLJEJJWWGMNFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-3-piperidinecarboxylic acid with suitable reagents to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 6-Methyl-2-oxopiperidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine and Oxopiperidine Derivatives

3,3-Dimethyl-6-oxopiperidine-2-carboxylic Acid
  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • CAS No.: 99709-44-1
  • Higher molecular weight due to additional methyl groups.
  • Applications : Used in high-purity chemical synthesis, though specific applications are less documented .
(3R)-1-Methyl-6-oxopiperidine-3-carboxylic Acid
  • Molecular Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • CAS No.: 1932309-72-2
  • Key Differences :
    • A methyl group at position 1 introduces chirality (R-configuration at position 3), which may influence enantioselective interactions in pharmaceutical contexts.
    • Slightly higher molecular weight than the target compound due to the additional methyl group .
6-Oxopiperidine-2-carboxylic Acid (Adipo-2,6-lactam)
  • Molecular Formula: C₆H₉NO₃
  • Molecular Weight : 143.14 g/mol
  • CAS No.: HMDB0061705
  • Key Differences: Lacks the methyl group at position 6, reducing hydrophobicity. The absence of the methyl substituent may increase ring strain due to reduced steric stabilization.

Pyridinecarboxylic Acid Derivatives

6-Methyl-2-pyridinecarboxylic Acid
  • Molecular Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • CAS No.: 934-60-1
  • Key Differences :
    • Aromatic pyridine ring vs. saturated piperidine ring, leading to distinct electronic properties (e.g., resonance stabilization).
    • The absence of an oxo group reduces hydrogen-bonding capacity compared to 6-methyl-2-oxopiperidine-3-carboxylic acid.
    • Widely used in coordination chemistry and as a ligand in metal complexes .
2-Hydroxy-6-methylpyridine-3-carboxylic Acid
  • Molecular Formula: C₇H₇NO₃
  • Molecular Weight : 153.14 g/mol
  • CAS No.: 38116-61-9
  • Key Differences :
    • Hydroxyl group at position 2 increases acidity (pKa ~2.5–3.0) compared to the oxo group in the target compound.
    • Aromaticity and substituent positions may favor applications in agrochemicals or dyes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents
6-Methyl-2-oxopiperidine-3-carboxylic acid C₆H₁₁NO₃ 145.16 854850-63-8 6-methyl, 2-oxo, 3-carboxylic acid
3,3-Dimethyl-6-oxopiperidine-2-carboxylic acid C₈H₁₃NO₃ 171.19 99709-44-1 3,3-dimethyl, 6-oxo, 2-carboxylic acid
(3R)-1-Methyl-6-oxopiperidine-3-carboxylic acid C₇H₁₁NO₃ 157.17 1932309-72-2 1-methyl, 6-oxo, 3-carboxylic acid (R-configuration)
6-Oxopiperidine-2-carboxylic acid C₆H₉NO₃ 143.14 HMDB0061705 6-oxo, 2-carboxylic acid
6-Methyl-2-pyridinecarboxylic acid C₇H₇NO₂ 137.14 934-60-1 6-methyl, pyridine ring, 2-carboxylic acid
2-Hydroxy-6-methylpyridine-3-carboxylic acid C₇H₇NO₃ 153.14 38116-61-9 2-hydroxy, 6-methyl, pyridine ring, 3-carboxylic acid

Biological Activity

6-Methyl-2-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a ketone and a carboxylic acid functional group. This unique configuration allows for various interactions with biological targets, including enzymes and receptors. The presence of the methyl group at the 6-position enhances its reactivity and biological potential.

The biological activity of 6-Methyl-2-oxopiperidine-3-carboxylic acid primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, facilitated by hydrogen bonding from the carboxylic acid group and nucleophilic addition reactions from the ketone group.
  • Receptor Modulation : It may modulate receptor activities, influencing critical signaling pathways in cellular responses.

Biological Activities

Research indicates that 6-Methyl-2-oxopiperidine-3-carboxylic acid exhibits several notable biological activities:

  • Anticancer Activity : Derivatives have shown significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 0.57 to 16 μM against MKN45 gastric cancer cells.
  • Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
  • Neuroprotective Effects : Some derivatives demonstrate promise in neuroprotection, particularly in models of retinal degeneration.

Comparative Studies

A comparative analysis of the biological activity of 6-Methyl-2-oxopiperidine-3-carboxylic acid with similar compounds is presented in the following table:

CompoundIC50 (nM)Activity Description
3-Carboxypiperidin-2-one8.6Potent c-Met kinase inhibitor
4-Methoxybenzylamine derivativeVariesShows anti-cancer activity
Pipecolinic AcidN/ALacks ketone group; less potent
2-Picolinic AcidN/AContains a pyridine ring; different activity

Case Studies

Several case studies highlight the biological activity of this compound:

  • C-Met Kinase Inhibition : Research has shown that modifications at the α-position significantly enhance inhibitory activity against c-Met kinase. The most effective analog exhibited an IC50 value of 8.6 nM, demonstrating strong potential as an anticancer agent.
  • Neuroprotective Studies : A study on N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) indicated its potential as a TrkB receptor activator, showcasing protective effects in light-induced retinal degeneration models.

Q & A

Q. What strategies are recommended for designing high-throughput screens (HTS) to evaluate the bioactivity of this compound?

  • Methodological Answer :
  • Library design : Include structurally diverse analogs (e.g., varying substituents on the piperidine ring) .
  • Automation : Use liquid handling robots for parallel testing of 96-/384-well plates .
  • Data normalization : Apply Z-score or B-score methods to minimize plate-to-plate variability .

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